![molecular formula C8H7NO3 B1598301 3-[(E)-2-Nitroethenyl]phenol CAS No. 3156-44-3](/img/structure/B1598301.png)
3-[(E)-2-Nitroethenyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of phenolic compounds like 3-[(E)-2-Nitroethenyl]phenol involves various methods. These include catalytic and electrochemical methods, as well as stoichiometric and enzymatic systems . The synthesis of phenols can also involve the use of nitrous oxide .Molecular Structure Analysis
Phenols, including 3-[(E)-2-Nitroethenyl]phenol, have a ring structure. The carbon atom in the ring is sp2 hybridized. The hydroxyl group is attached to the sp2 hybridized carbon atom present in the aromatic ring .Chemical Reactions Analysis
Phenols are known to undergo various chemical reactions. They can form phenoxide when reacted with active metals like sodium and potassium . Phenols are also highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Phenols are colorless liquids or solids that can turn reddish-brown in the atmosphere due to oxidation. Their boiling points increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces. Due to the ability to form hydrogen bonding, phenols are readily soluble in water .Scientific Research Applications
Organic Synthesis Intermediate
“trans-3-Hydroxy-beta-nitrostyrene” serves as an important organic intermediate in the synthesis of various compounds. It is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs due to its reactive nitroalkene group which can undergo further chemical transformations .
Synthesis of Indigo Dye
This compound is used in the synthesis of indigo dye, a widely used colorant for denim and cotton clothing. The nitro group plays a crucial role in the chemical reactions that lead to the formation of the indigo dye structure .
Slimicide Production
In industrial water systems, “trans-3-Hydroxy-beta-nitrostyrene” is a precursor for slimicides—chemicals that prevent the growth of slime-producing bacteria and fungi, thus protecting water quality and system efficiency .
Catalysis Research
The compound is used in catalysis research, particularly in studies involving selective hydrogenation of nitroarenes. It serves as a substrate to test the efficiency and selectivity of novel catalysts .
Proteomics Research
As a biochemical, “trans-3-Hydroxy-beta-nitrostyrene” is used in proteomics research for studying protein interactions and functions. Its specific molecular interactions can be pivotal for understanding complex biological processes .
Mechanism of Action
Target of Action
3-[(E)-2-Nitroethenyl]phenol, also known as trans-3-Hydroxy-beta-nitrostyrene, is a phenolic compound. Phenolic compounds are known to have a broad range of targets due to their diverse structures . They are known to interact with a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenolic compounds, including 3-[(E)-2-Nitroethenyl]phenol, are known to be highly reactive substrates for electrophilic reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways produce monomeric and polymeric phenols and polyphenols, which fulfill a very broad range of physiological roles in plants .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The bioavailability of phenolic compounds is influenced by various factors including their metabolic processes . Phenolic compounds are known to undergo biotransformation after ingestion .
Result of Action
The result of the action of phenolic compounds is diverse due to their wide range of targets and modes of action. For instance, phenols are known to dissolve tissue on contact via proteolysis . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
Exposure to phenolic compounds may cause irritation to the skin, eyes, nose, throat, and nervous system. Some symptoms of exposure to phenol are weight loss, weakness, exhaustion, muscle aches, and pain. Severe exposure can cause liver and/or kidney damage, skin burns, tremor, convulsions, and twitching .
Future Directions
properties
IUPAC Name |
3-[(E)-2-nitroethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXBJQMDPODIB-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901129 | |
Record name | NoName_191 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-Nitroethenyl]phenol | |
CAS RN |
3156-44-3 | |
Record name | trans-3-Hydroxy-β-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.